

Application Notes and Protocols for Antibacterial Agent LysAB54

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Compound of Interest

Compound Name: Antibacterial agent 54

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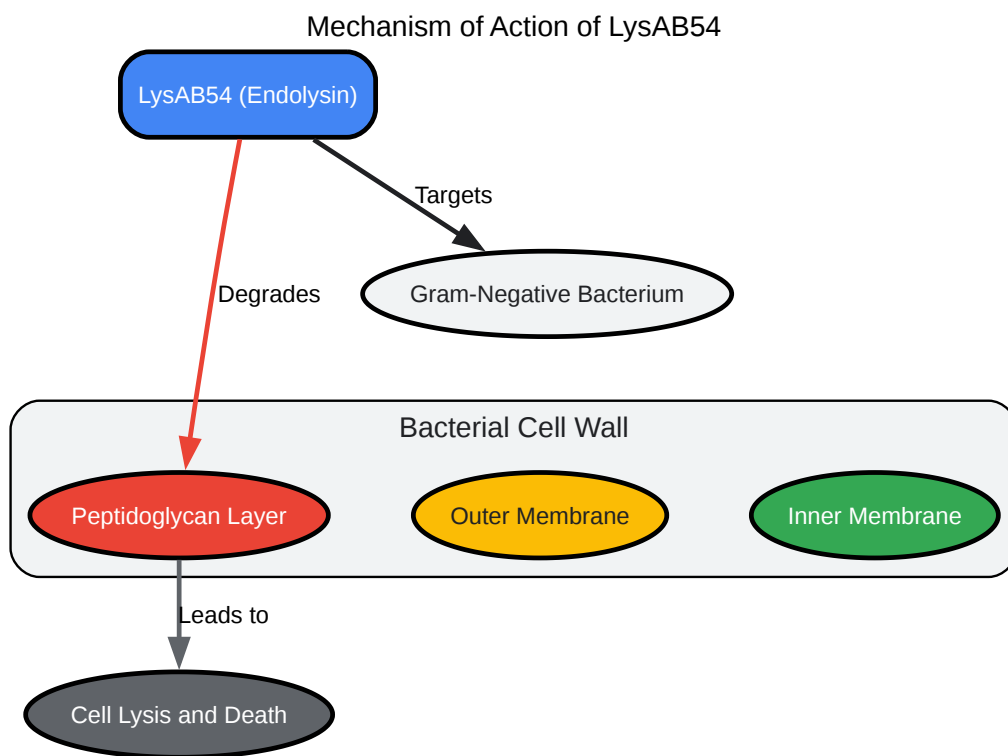
For Use with Multidrug-Resistant Gram-Negative Bacterial Strains

Introduction

The rise of multidrug-resistant (MDR) Gram-negative bacteria presents a significant challenge to global public health. LysAB54, a novel endolysin derived from the *Acinetobacter baumannii* bacteriophage p54, has emerged as a promising therapeutic agent.[1][2][3] Endolysins are enzymes produced by bacteriophages that degrade the peptidoglycan layer of the bacterial cell wall, leading to rapid cell lysis and death.[3] Notably, LysAB54 demonstrates potent bactericidal activity against a range of MDR Gram-negative pathogens, including *A. baumannii*, *Pseudomonas aeruginosa*, *Klebsiella pneumoniae*, and *Escherichia coli*, without the need for outer membrane permeabilizers.[3] These application notes provide detailed protocols for the evaluation of LysAB54's antibacterial efficacy.

Mechanism of Action

LysAB54 acts as a peptidoglycan hydrolase. Upon application, it targets and degrades the peptidoglycan layer of the bacterial cell wall, compromising the structural integrity of the cell. This disruption leads to osmotic instability and subsequent cell lysis, resulting in rapid bacterial death.



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Caption: Mechanism of LysAB54 targeting the peptidoglycan layer.

Target Bacterial Strains

LysAB54 has demonstrated significant bactericidal activity against several clinically relevant Gram-negative bacteria[3]:

- *Acinetobacter baumannii* (including multidrug-resistant strains)
- *Pseudomonas aeruginosa*
- *Klebsiella pneumoniae*

- *Escherichia coli*

Data Presentation

The bactericidal activity of LysAB54 against logarithmic phase *A. baumannii* has been quantified using time-kill assays. The following table summarizes the reported efficacy.

Time Point	Log Reduction in Viable Bacteria (CFU/mL)
1 minute	0.6
10 minutes	4.0

Table 1: Time-kill assay results for LysAB54 (100 µg/mL) against logarithmic phase *A. baumannii*.^{[1][2]}

Experimental Protocols

Expression and Purification of His-tagged LysAB54

This protocol outlines the steps for producing and purifying LysAB54 for use in antibacterial assays.

Materials:

- *E. coli* expression strain (e.g., BL21(DE3)) transformed with LysAB54 expression vector
- Luria-Bertani (LB) broth with appropriate antibiotic for selection (e.g., kanamycin)
- Isopropyl-β-D-thiogalactopyranoside (IPTG)
- Phosphate-buffered saline (PBS), pH 7.4
- Tris buffer, pH 7.4
- Nickel-nitrilotriacetic acid (Ni-NTA) affinity column
- Imidazole solutions (for washing and elution)

- Dialysis tubing

Procedure:

- Inoculate a starter culture of the transformed E. coli in LB broth with the selection antibiotic and grow overnight at 37°C with shaking.
- The following day, inoculate a larger volume of LB broth with the overnight culture and grow at 37°C with shaking until the OD₆₀₀ reaches 0.5-0.6.
- Induce protein expression by adding IPTG to a final concentration of 1 mM.
- Incubate the culture at 16°C for 16 hours with shaking.
- Harvest the bacterial cells by centrifugation at 10,000 rpm for 10 minutes at 4°C.
- Wash the cell pellet once with PBS (pH 7.4) and centrifuge again.
- Resuspend the pellet in cold Tris buffer and disrupt the cells via sonication on ice.
- Clarify the lysate by centrifugation at 10,000 rpm for 10 minutes at 4°C to remove insoluble debris.
- Filter the supernatant through a 0.22 µm syringe filter.
- Purify the His-tagged LysAB54 from the supernatant using Ni-NTA affinity chromatography according to the manufacturer's instructions, using a gradient of imidazole for elution.[\[1\]](#)[\[2\]](#)[\[4\]](#)
- Dialyze the purified protein against Tris buffer (pH 7.4) overnight at 4°C to remove imidazole.[\[1\]](#)[\[2\]](#)[\[4\]](#)
- Assess the purity of the final protein product using SDS-PAGE.[\[1\]](#)[\[2\]](#)[\[4\]](#)

Antibacterial Activity (Time-Kill) Assay

This protocol determines the bactericidal activity of purified LysAB54 against a target bacterial strain over time.[\[1\]](#)[\[2\]](#)

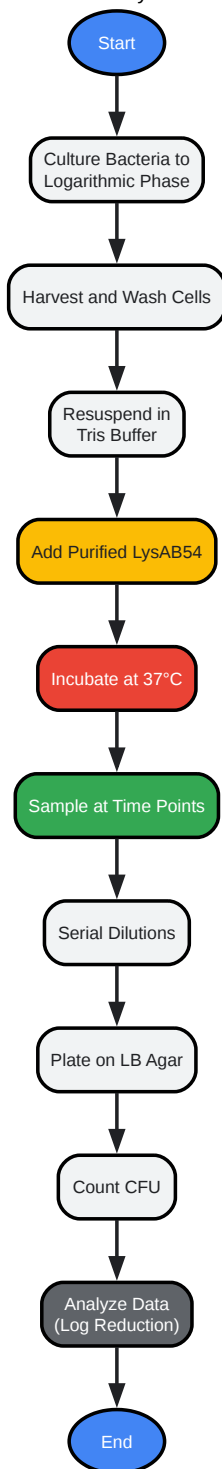
Materials:

- Purified LysAB54 protein in Tris buffer (pH 7.4)
- Target Gram-negative bacterial strain (e.g., *A. baumannii*)
- LB broth
- Tris buffer (pH 7.4)
- Sterile microcentrifuge tubes or 96-well plates
- LB agar plates

Procedure:

- Culture the target bacteria in LB broth at 37°C to the desired growth phase (e.g., logarithmic phase, $OD_{600} = 0.6-0.8$).[\[1\]](#)[\[2\]](#)
- Harvest the bacterial culture by centrifugation at 8,000 rpm for 5 minutes at 4°C.
- Wash the bacterial cells with Tris buffer (pH 7.4) and resuspend in the same buffer.[\[1\]](#)[\[2\]](#)
- In a sterile tube or well, add the purified LysAB54 to the bacterial suspension to achieve the desired final concentration (e.g., 100 µg/mL).
- Incubate the mixture aerobically at 37°C.[\[1\]](#)[\[2\]](#)
- At specified time points (e.g., 0, 1, 5, 10, 30, 60 minutes), collect aliquots from the reaction mixture.
- Perform ten-fold serial dilutions of each aliquot in Tris buffer.
- Plate the dilutions onto LB agar plates and incubate overnight at 37°C.
- The following day, count the number of colony-forming units (CFU) on each plate to determine the viable cell count at each time point.
- Calculate the log reduction in CFU/mL compared to the initial count at time 0.

Experimental Workflow for LysAB54 Time-Kill Assay



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Caption: Workflow for the LysAB54 time-kill assay.

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